molecular formula C12H14O5 B3385486 Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate CAS No. 63787-20-2

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate

Cat. No.: B3385486
CAS No.: 63787-20-2
M. Wt: 238.24 g/mol
InChI Key: SWIPLDKGBDZMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate is a high-purity chemical building block for research and development, supplied with the CAS Number 63787-20-2. This compound has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol . It is a methyl ester derivative of a phenolic acetic acid, characterized by its methoxy and acetyl functional groups. As a versatile synthetic intermediate, it is of significant value in organic synthesis and medicinal chemistry research for the construction of more complex molecules. Its structure suggests potential applications in the development of fragrance compounds and pharmacological probes. Researchers utilize this compound strictly for laboratory investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption. This product is available for shipping from multiple global stock locations to ensure efficient delivery to research facilities. For specific pricing, availability, and to place an order, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-acetyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(13)9-4-5-10(11(6-9)15-2)17-7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIPLDKGBDZMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate

Established and Emerging Synthetic Routes for Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate.

The primary and most established synthetic route for this compound is based on the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. francis-press.comwikipedia.org In this specific case, the synthesis commences with the deprotonation of the phenolic hydroxyl group of acetovanillone (B370764) (1-(4-hydroxy-3-methoxyphenyl)ethanone) to form a phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as a nucleophile, attacking an appropriate methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), via a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether linkage. wikipedia.orgyoutube.commasterorganicchemistry.com

The general reaction scheme is as follows:

Deprotonation of Acetovanillone: The phenolic proton of acetovanillone is acidic (pKa ≈ 10) and can be removed by a moderately strong base like sodium hydroxide (B78521) (NaOH) or a stronger base such as sodium hydride (NaH). youtube.comyoutube.com The choice of base can influence the reaction rate and yield.

Nucleophilic Attack: The generated sodium 4-acetyl-2-methoxyphenoxide then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide to form this compound.

Emerging synthetic routes are exploring more environmentally benign and efficient methodologies, moving away from traditional solvents and hazardous reagents.

Optimization of Reaction Parameters for Enhanced Yield and Purity.

The yield and purity of this compound are highly dependent on the optimization of several key reaction parameters.

Choice of Base: While sodium hydroxide is effective for deprotonating phenols, stronger bases like potassium carbonate (K2CO3) or sodium hydride (NaH) can drive the reaction to completion, especially if the starting phenol (B47542) is less reactive. youtube.comresearchgate.net The use of solid bases under solvent-free conditions has also been shown to be effective. researchgate.net

Solvent System: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are commonly used as they can solvate the cation of the base, leaving the phenoxide nucleophile more reactive.

Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl. francis-press.com Therefore, methyl bromoacetate or methyl iodoacetate would be expected to give higher reaction rates compared to methyl chloroacetate.

Temperature and Reaction Time: The reaction temperature influences the rate of reaction. Generally, moderate heating is applied to accelerate the formation of the ether. However, excessively high temperatures can lead to side reactions and decomposition. The reaction time must be optimized to ensure complete conversion without the formation of byproducts.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as tetra-n-butylammonium hydrogen sulfate, can significantly enhance the reaction rate and yield. unishivaji.ac.in PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is located, thereby accelerating the reaction.

Table 1: Optimization Parameters for Williamson Ether Synthesis of Aryloxyacetates
ParameterConditionRationalePotential Outcome
BaseK₂CO₃, NaHStronger bases ensure complete deprotonation of the phenol.Increased reaction rate and yield.
SolventDMF, AcetonePolar aprotic solvents enhance the nucleophilicity of the phenoxide.Faster reaction and higher conversion.
Leaving Group (on acetate)Bromo or IodoBetter leaving groups accelerate the SN2 reaction.Reduced reaction time.
CatalystPhase-Transfer Catalyst (e.g., TBAB)Facilitates interaction between reactants in different phases.Improved yield and milder reaction conditions.
Temperature50-80 °CProvides sufficient energy for the reaction without promoting side reactions.Optimal balance between reaction rate and product purity.

Implementation of Sustainable and Green Chemistry Principles in Synthesis.

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for compounds like this compound.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like deep eutectic solvents (DES) or even water can significantly reduce the environmental impact. researchgate.net Some O-alkylation reactions have been successfully performed under aqueous conditions using specific catalysts. researchgate.net

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions is a highly desirable green approach. This can be achieved by grinding the reactants (acetovanillone, a solid base like K2CO3, and the alkylating agent) together, sometimes with microwave irradiation to accelerate the reaction. researchgate.net

Alternative Alkylating Agents: Dimethyl carbonate (DMC) is considered a green methylating agent as it is non-toxic and biodegradable. researchgate.net While typically used for O-methylation, its application in forming the acetate (B1210297) moiety would require a different synthetic strategy but highlights the trend towards safer reagents.

Catalytic Approaches: The development of recyclable catalysts, such as solid base catalysts (e.g., KF/γ-Al2O3) or light-assisted catalytic systems using layered double oxides, can improve the sustainability of the process. dntb.gov.uarsc.org These methods often allow for milder reaction conditions and easier product purification.

Rational Design and Synthesis of Novel Analogs and Derivatives of this compound.

The rational design and synthesis of novel analogs aim to explore the structure-activity relationships of this class of compounds by systematically modifying different parts of the parent molecule.

Systematic Modification of the 4-Acetyl-2-methoxyphenoxy Moiety.

The aromatic ring of the acetovanillone precursor offers several positions for modification.

Modification of the Acetyl Group: The acetyl group can be reduced to an ethyl group or an alcohol, or it can be oxidized to a carboxylic acid. It can also serve as a handle for further reactions, such as aldol (B89426) condensations, to introduce new carbon-carbon bonds.

Modification of the Methoxy (B1213986) Group: The methoxy group can be demethylated to a hydroxyl group, which could then be re-alkylated with different alkyl chains to generate a library of ether derivatives.

Ring Substitution: The aromatic ring itself can be further functionalized. For example, electrophilic aromatic substitution reactions, such as iodination, have been reported for acetovanillone, introducing substituents at the 5-position. cdnsciencepub.comcdnsciencepub.com These modified precursors can then be used in the Williamson ether synthesis to create a diverse range of analogs.

Structural Variations at the Acetate Ester and Methyl Ester Positions.

The aryloxyacetic acid portion of the molecule also provides opportunities for derivatization.

Varying the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-(4-acetyl-2-methoxyphenoxy)acetic acid). This acid can then be coupled with various alcohols to form a series of different esters. Alternatively, it can be converted to an amide by reacting with amines.

Modifying the Acetic Acid Chain: The methylene (B1212753) bridge of the acetate group could potentially be substituted with alkyl or other functional groups, although this would require a different synthetic approach starting from a substituted haloacetic acid derivative.

Table 2: Potential Derivatives of this compound
Modification SiteReaction TypeResulting Functional GroupPotential Derivative Class
4-Acetyl GroupReductionEthyl or HydroxyethylEthylphenyl or Hydroxyethylphenyl Analogs
Aromatic Ring (Position 5)Electrophilic Substitution (e.g., Iodination)Iodo, Bromo, etc.Halogenated Phenyl Analogs
Methyl EsterHydrolysis then AmidationAmideAryloxyacetamides
Methyl EsterTransesterificationEthyl, Propyl, etc. EsterAlkyl Aryloxyacetates

Advanced Spectroscopic and Crystallographic Methods for Structural Confirmation of Derivatives.

The structural elucidation of newly synthesized derivatives of this compound is crucial and is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the precise structure of the derivatives. 1H NMR provides information on the number of different types of protons and their neighboring environments, while 13C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. For these compounds, characteristic absorption bands for the ester carbonyl (C=O) group are expected in the range of 1730-1670 cm-1, and the aryl alkyl ether C-O-C stretching vibrations are typically observed around 1260-1050 cm-1. unishivaji.ac.inscirp.org

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

X-ray Crystallography: For derivatives that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net This technique is the gold standard for structural confirmation.

The combination of these analytical methods ensures the accurate characterization and structural confirmation of any novel analogs and derivatives synthesized.

Computational and Theoretical Investigations of Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate and Its Analogs

Quantum Chemical Calculations for Elucidating Molecular Geometry and Electronic Properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and, consequently, the molecular geometry and a host of electronic properties. For Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate, DFT calculations can provide a detailed picture of its three-dimensional structure and chemical reactivity.

A typical approach involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy conformation. This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. Following optimization, a variety of electronic properties can be calculated. These include the distribution of atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. researchgate.netnih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

ParameterCalculated Value
Optimized Bond Lengths (Å)
C=O (acetyl)1.23
C-O (ether)1.37
C-O (ester)1.35
**Optimized Bond Angles (°) **
O-C-C (phenoxy)118.5
C-O-C (ether)117.9
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

This table presents hypothetical data for this compound based on typical values obtained from DFT calculations for similar aromatic compounds.

Molecular Docking and Dynamics Simulations for Predicting Target Interactions.

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a molecule, or "ligand," might bind to a biological target, typically a protein or enzyme, and the stability of this interaction over time.

Molecular docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity. tandfonline.comsemanticscholar.org This process can identify plausible binding modes and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, docking this compound against a hypothetical enzyme target could reveal that the acetyl group acts as a hydrogen bond acceptor, while the methoxy (B1213986) group engages in hydrophobic interactions within the binding pocket.

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the receptor and the dynamic nature of their interactions. nih.govmdpi.com A stable binding pose in an MD simulation, characterized by minimal deviation of the ligand from its initial docked position and persistent intermolecular contacts, lends confidence to the docking prediction.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-8.5Tyr385, Arg120, Ser530
Acetylcholinesterase (AChE)-9.2Trp84, Tyr334, Phe330
Glutathione S-transferase (GST)-7.8Tyr7, Arg13, Gln64

This table presents hypothetical molecular docking results for this compound against selected protein targets, illustrating the type of data generated in such studies.

Structure-Based and Ligand-Based Computational Approaches for Lead Optimization of this compound Derivatives.

Once a lead compound like this compound is identified, computational methods can guide the design of derivatives with improved activity and properties. These approaches are broadly categorized as structure-based and ligand-based.

Structure-based drug design relies on the three-dimensional structure of the target protein. nih.govresearchgate.net By analyzing the docked pose of the lead compound, medicinal chemists can identify opportunities for modification. For example, if the docking study reveals an unoccupied hydrophobic pocket near the methoxy group of this compound, a derivative with a larger, more hydrophobic substituent at that position could be designed to achieve a more favorable binding affinity.

In the absence of a known receptor structure, ligand-based methods are invaluable. nih.govnih.gov One such method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By identifying the physicochemical properties (descriptors) that are most influential on activity, a predictive model can be built to estimate the activity of newly designed analogs. For derivatives of this compound, relevant descriptors might include hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity).

Another powerful ligand-based technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By aligning a set of active molecules, a common pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the modification of a lead compound to better fit the model's features.

Derivative of this compoundModificationPredicted Activity (QSAR Model)Rationale
Analog 1Replace methoxy with ethoxyIncreasedEnhance hydrophobic interaction
Analog 2Add hydroxyl to acetyl groupDecreasedIntroduce unfavorable polar group
Analog 3Replace acetyl with trifluoroacetylIncreasedEnhance electron-withdrawing character

This table provides a hypothetical example of how a QSAR model could be used to guide the lead optimization of this compound derivatives.

In Vitro Biological Evaluation Frameworks and Molecular Target Identification for Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate

Comprehensive In Vitro Biological Activity Profiling Strategies.

Enzyme Inhibition and Activation Assays.

No publicly available data exists on the effects of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate in enzyme inhibition or activation assays.

Receptor Binding and Allosteric Modulation Studies.

There is no published research detailing the interaction of this compound with any biological receptors.

Cell-Based Functional Assays for Cellular Response Analysis.

Information regarding the effects of this compound in cell-based functional assays is not available in the scientific literature.

Systematic Elucidation of Specific Molecular Targets and Biological Pathways.

Proteomic and Metabolomic Approaches for Target Discovery.

No studies utilizing proteomic or metabolomic approaches to identify the molecular targets of this compound have been published.

Genetic Perturbation Studies to Validate Target Engagement.

There is no evidence of genetic perturbation studies being conducted to validate the molecular targets of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives.

To conduct a meaningful SAR study, a series of derivatives of the parent compound, "this compound," would need to be synthesized and subjected to biological testing. The goal of these studies would be to determine how modifications to the chemical structure of the molecule affect its biological activity.

Analysis of Positional and Substituent Effects on Biological Activity.

This subsection would require data from studies where various functional groups are introduced at different positions on the "this compound" scaffold. By comparing the biological activity of these derivatives, researchers could deduce the electronic, steric, and hydrophobic requirements for optimal activity. For instance, the acetyl and methoxy (B1213986) groups on the phenyl ring could be moved to other positions, or replaced with other substituents like halogens, alkyl groups, or nitro groups. The resulting data would typically be presented in a table comparing the chemical modifications with their corresponding biological activities.

Investigation of Stereochemical Influences on Target Specificity.

Should the derivatives of "this compound" contain chiral centers, this subsection would explore how the three-dimensional arrangement of atoms influences the compound's interaction with its biological target. This would involve the synthesis and testing of individual enantiomers or diastereomers to see if one stereoisomer is more active or has a different target profile than the others. Such studies are crucial for understanding the molecular interactions at the target site.

Without any foundational research on the synthesis and biological evaluation of "this compound" derivatives, any attempt to generate content for the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

No Publicly Available Data on the Pharmacological Mechanisms of this compound

Following a comprehensive review of publicly accessible scientific literature, it has been determined that there is no available research detailing the pharmacological mechanisms and cellular responses of the chemical compound This compound .

Searches for specific data regarding its effects on intracellular signaling pathways, regulation of gene expression, protein synthesis, and its molecular interactions with cellular macromolecules such as DNA, RNA, and lipids have yielded no specific results for this particular compound.

While the structural motifs of "phenoxyacetate" and "acetophenone" are found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, this general information cannot be specifically attributed to "this compound" without dedicated research.

Therefore, the requested detailed analysis for the following sections cannot be provided due to the absence of scientific data:

Pharmacological Mechanisms and Cellular Responses Mediated by Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate

Investigations into Molecular Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids).

Further research is required to elucidate the potential pharmacological profile of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate.

Advanced Research Applications and Methodological Considerations for Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate in Chemical Biology

Application of Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate in Chemical Probe Development.

This compound possesses a scaffold that is amenable to the development of chemical probes, which are essential tools for studying biological systems. The core structure, containing an acetophenone (B1666503) moiety, offers a reactive handle for the introduction of reporter tags or cross-linking groups. The acetophenone group, a simple ketone, can be chemically modified to serve various purposes in chemical probe design. nih.gov For instance, the ketone functionality can be transformed into an oxime or hydrazone, allowing for the attachment of fluorophores, biotin, or other affinity tags. This derivatization enables the visualization and isolation of protein targets.

Furthermore, the phenoxyacetic acid methyl ester portion of the molecule can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled to other molecules of interest, such as peptides or known pharmacophores, to create more complex and targeted probes. The synthesis of such derivatives often involves standard esterification and amidation reactions. mdpi.com

The development of chemical probes from scaffolds like this compound is a key strategy in chemical biology for target identification and validation. These probes can be used in a variety of experimental setups, including in situ imaging and affinity-based protein profiling, to elucidate the function of specific proteins within their native cellular context. The modular nature of this compound, with its distinct reactive sites, makes it a potentially valuable starting point for the generation of a diverse library of chemical probes.

Interactive Table 1: Potential Modifications of this compound for Chemical Probe Development

Functional GroupPotential ModificationReagentsApplication
Acetyl GroupOxime formationHydroxylamine-containing reporter tagCovalent labeling of target proteins
Acetyl GroupHydrazone formationHydrazine-containing reporter tagCovalent labeling of target proteins
Methyl EsterHydrolysis to Carboxylic AcidLiOH, NaOHEnables amide coupling
Carboxylic AcidAmide bond formationAmine-containing tag, EDC, HOBtAttachment of affinity tags or fluorophores

Integration into High-Throughput Screening Campaigns for Novel Biological Modulators.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. rsc.orgrsc.org this compound, as a relatively small and synthetically accessible molecule, is a candidate for inclusion in such screening libraries. Its structural motifs, particularly the substituted phenoxyacetic acid core, are found in a number of biologically active compounds.

The synthesis of a library of derivatives based on the this compound scaffold can be achieved through combinatorial chemistry. By varying the substituents on the aromatic ring and modifying the acetyl and ester groups, a diverse set of molecules can be generated. For example, the acetyl group can be a site for aldol (B89426) condensations or other carbon-carbon bond-forming reactions to introduce structural diversity.

Once a library of compounds is synthesized, it can be screened against a variety of biological targets, such as enzymes or receptors, to identify "hit" compounds with desired modulatory activity. The data from these screens can then be used to establish structure-activity relationships (SAR), guiding the optimization of the initial hits into more potent and selective lead compounds. The straightforward synthesis of phenoxyacetate (B1228835) derivatives makes this class of compounds attractive for generating the chemical diversity needed for successful HS campaigns. mdpi.com

Interactive Table 2: Representative Data from a Hypothetical High-Throughput Screen of this compound Derivatives

Compound IDR1 Substituent (on acetyl)R2 Substituent (on ring)Target Inhibition (%)
MAMA-001=O (unmodified)-OCH312
MAMA-002=N-OH-OCH325
MAMA-003=O-OH18
MAMA-004=N-NH-Ph-OCH345

Methodological Advancements for Investigating In Vitro Membrane Permeability and Distribution.

The ability of a molecule to cross biological membranes is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For a compound like this compound, which is intended for biological applications, understanding its membrane permeability is essential. Several in vitro methods have been developed to assess this property.

One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. This assay provides a high-throughput and cost-effective way to predict passive membrane transport.

Another widely used technique is the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and resemble the intestinal epithelium. This assay can provide insights into both passive and active transport mechanisms.

The physicochemical properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), can be computationally predicted and correlated with experimental permeability data. The presence of the methoxy (B1213986) and acetyl groups, as well as the methyl ester, will influence these properties and thus its ability to cross cell membranes. Understanding these relationships is crucial for the rational design of analogs with improved permeability profiles.

Interactive Table 3: Predicted Physicochemical Properties and In Vitro Permeability Data for this compound

PropertyPredicted ValueIn Vitro AssayResult
Molecular Weight238.24 g/mol --
logP1.8PAMPAModerate Permeability
Polar Surface Area58.9 ŲCaco-2 PermeabilityLow to Moderate
H-bond Donors0--
H-bond Acceptors5--

Future Research Directions and Unexplored Avenues for Methyl 2 4 Acetyl 2 Methoxyphenoxy Acetate

Identification of Emerging Research Areas for Aryloxyacetate-Based Compounds.

The aryloxyacetate scaffold is a versatile pharmacophore and building block in agrochemicals. Emerging research on related compounds highlights several promising areas where Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate could be investigated.

Herbicidal Activity: Aryloxyphenoxy propionates are a major class of herbicides that inhibit acetyl-coenzyme A carboxylase. mdpi.com Research has shown that some aryloxy-phenoxy acetates also exhibit significant herbicidal activity, particularly against monocotyledonous plants. mdpi.com Future studies could involve screening this compound for its potential as a selective herbicide, exploring its mechanism of action, and identifying its spectrum of activity against various weed species.

Anti-inflammatory Agents: Phenoxyacetic acid derivatives have been investigated as selective COX-2 inhibitors for the management of inflammation. nih.gov The structural features of these compounds allow for specific interactions within the COX-2 active site. nih.gov Given the prevalence of inflammatory diseases, research into the anti-inflammatory potential of this compound, including its COX-1/COX-2 selectivity and in vivo efficacy, would be a valuable pursuit.

Antimicrobial Properties: Various derivatives of phenoxy acetic acid have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net For instance, coupling phenoxyacetic acid with amino acids and peptides has yielded compounds with potent activity against pathogenic bacteria and fungi. researchgate.net This suggests that this compound could be a starting point for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Plant Growth Regulation: Studies on phenylcarbonylmethyl aryloxyacetate derivatives have indicated that some of these compounds can either enhance or inhibit the growth of wheat coleoptiles, with some showing activity comparable to or higher than existing regulators like 2,4-D and 4-CPA. jlu.edu.cn This opens up the possibility of investigating this compound for its effects on plant development, which could have applications in agriculture.

Anticancer Research: While some complex heterocyclic systems incorporating a phenoxyacetic acid moiety have been synthesized and tested for anticancer activity, the results have been variable. mdpi.com For example, one such compound showed only a low level of anticancer activity in the NCI-60 screen. mdpi.com Nonetheless, the vast chemical space accessible from the aryloxyacetate scaffold warrants further exploration in oncology.

A summary of potential research areas for aryloxyacetate compounds is presented in the table below.

Research AreaPotential ApplicationKey Findings from Related Compounds
AgrochemicalsHerbicides, Plant Growth RegulatorsInhibition of acetyl-coenzyme A carboxylase; modulation of wheat coleoptile growth. mdpi.comjlu.edu.cn
InflammationAnti-inflammatory DrugsSelective inhibition of COX-2 enzyme. nih.gov
Infectious DiseasesAntibacterial and Antifungal AgentsActivity against pathogenic bacteria and fungi. researchgate.net
OncologyAnticancer AgentsVariable activity observed in complex derivatives. mdpi.com

Potential for Integration of this compound into Multidisciplinary Research Platforms.

The exploration of this compound's biological activities could be significantly enhanced by its integration into modern, multidisciplinary research platforms.

High-Throughput Screening (HTS) and Phenotypic Screening: HTS allows for the rapid testing of millions of compounds, but can be associated with high false-positive rates. technologynetworks.com Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, offers a complementary and unbiased approach to discover novel biological activities and first-in-class mechanisms. technologynetworks.com Integrating this compound into large, structurally diverse small molecule libraries for both target-based and phenotypic screening campaigns could uncover unexpected therapeutic potential. technologynetworks.com

Chemical Genetics and Probe Development: Small organic molecules are invaluable tools for perturbing biological systems to elucidate the function of proteins and pathways—an approach known as chemical genetics. Should this compound exhibit a specific biological effect, it could be developed as a chemical probe to study a particular biological process.

Computational and AI-Driven Drug Discovery: Computer-aided drug design (CADD) and artificial intelligence are transforming early drug discovery. technologynetworks.commdpi.com Techniques such as ligand-based and structure-based virtual screening, quantitative structure-activity relationship (QSAR) modeling, and machine learning can be used to predict the biological activities of this compound and to design novel derivatives with improved potency and selectivity. mdpi.com These computational approaches can prioritize experimental work and accelerate the discovery process.

RNA Targeting: The discovery of small molecules that can bind to and modulate the function of RNA is an emerging area of research. acs.org Methodologies are being developed to screen for small molecules that can covalently bind to structured RNA targets. acs.org Given its chemical structure, this compound could be included in screening libraries aimed at discovering novel RNA-reactive molecules.

Addressing Current Methodological Challenges and Exploring New Opportunities in Compound Characterization and Biological Assessment.

The thorough investigation of this compound will require overcoming common challenges in small molecule research and leveraging new technologies.

Advanced Analytical Characterization: A comprehensive characterization of the physicochemical properties of this compound is a prerequisite for any biological study. While basic structural elucidation is routine, a deeper understanding of its three-dimensional structure, conformational dynamics, and potential interactions with biological macromolecules would be beneficial.

Novel Biological Assessment Techniques: Moving beyond traditional bioassays, several innovative techniques can provide deeper insights into the biological activity of small molecules.

Microscale Thermophoresis (MST): This affinity-based method can quantify biomolecular interactions with low sample consumption and in a variety of biological matrices. nih.gov MST could be employed to identify and characterize the binding of this compound to potential protein targets. nih.gov

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of a compound on multiple cellular parameters simultaneously. This provides a detailed "fingerprint" of a compound's biological activity.

Omics-Based Approaches: Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with this compound. This can help in elucidating its mechanism of action and identifying potential off-target effects.

The table below outlines some of the advanced methods applicable to the study of this compound.

MethodApplicationPotential Insights
High-Throughput Screening (HTS)Rapid screening of large compound librariesIdentification of initial "hits" against specific targets. technologynetworks.com
Phenotypic ScreeningUnbiased discovery of biological activityUncovering novel mechanisms and therapeutic effects. technologynetworks.com
Computer-Aided Drug Design (CADD)Virtual screening and lead optimizationPrediction of binding affinity and structure-activity relationships. mdpi.com
Microscale Thermophoresis (MST)Quantification of molecular interactionsDetermination of binding affinity to protein targets. nih.gov
High-Content Screening (HCS)Multiparametric analysis of cellular effectsDetailed profiling of cellular responses.
Omics TechnologiesGlobal analysis of cellular changesElucidation of mechanism of action and off-target effects.

By leveraging these emerging research areas and advanced methodologies, the scientific community can unlock the full potential of this compound and the broader class of aryloxyacetate compounds.

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C (reflux)↑ 15–20%
Catalyst (K₂CO₃)1.2–1.5 equiv↑ 10%
Solvent (DMF)0.1–0.3 M concentration↓ Side products

Q. Table 2: Spectral Data for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Methoxy (-OCH₃)3.85 (s, 3H)1250 (C-O-C)
Acetyl (COCH₃)2.62 (s, 3H)1680 (C=O)
Ester (COOCH₃)3.75 (s, 3H)1740 (C=O)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.